3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester
Description
3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester is a synthetic organic compound featuring a hexanoic acid backbone substituted with a 3-keto group and a tert-butyloxycarbonyl (Boc)-protected amino group at the 6-position, esterified with ethanol. The Boc group serves as a temporary protective moiety for amines, widely utilized in peptide synthesis to prevent unwanted side reactions during multi-step processes . Its molecular formula is C₁₄H₂₅NO₅ (calculated based on analogous structures in and ), with a molecular weight of approximately 287.35 g/mol.
The compound’s synthesis likely involves alkylation of a Boc-protected amine with ethyl 6-bromohexanoate, followed by purification via techniques such as column chromatography . Its physicochemical properties include moderate polarity due to the Boc group, reduced volatility compared to simpler esters (e.g., ethyl hexanoate), and sensitivity to acidic conditions, which cleave the Boc protecting group .
Properties
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)9-10(15)7-6-8-14-12(17)19-13(2,3)4/h5-9H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTOXDUPBUWUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in peptide synthesis and modification, where the Boc group protects the amino group during synthesis.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates and intermediates.
Industry: The compound is employed in the production of materials and chemicals that require precise control over functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted reactions. The deprotection step involves the cleavage of the Boc group using strong acids, which releases the free amine.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The Boc group protects the amino group, allowing for selective reactions with other functional groups.
Drug Development: The compound may interact with specific enzymes or receptors, depending on its final form after synthesis.
Comparison with Similar Compounds
Key Observations :
- The Boc group introduces steric bulk and acid sensitivity, distinguishing it from simpler amines (e.g., dimethylamino) or non-protected analogs.
- Unlike ethyl hexanoate (a flavor compound in dairy and fruits ), the Boc-protected derivative is tailored for controlled deprotection in synthetic chemistry.
Physicochemical Properties
Notes:
Reactivity Differences :
- The Boc-protected ester undergoes acid-catalyzed deprotection (e.g., HCl in dioxane) to yield primary amines, whereas morpholine-substituted esters are stable under acidic conditions .
- Ethyl hexanoate participates in transesterification with long-chain alcohols (e.g., octanol) to modify surfactant properties .
Functional Contrasts :
- While ethyl hexanoate contributes to fruity aromas (ROAV = 32.19–43.61 in beverages ), the Boc-protected analog is non-volatile and non-aromatic, emphasizing its role in synthesis.
Research Findings and Challenges
- Synthetic Efficiency: Boc-protected analogs require stringent anhydrous conditions to prevent premature deprotection, unlike morpholine or dimethylamino derivatives .
- Analytical Challenges : Detection via GC-MS is complicated by low volatility; HPLC with UV detection is preferred .
- Environmental Impact: Boc-protected compounds may generate tert-butanol waste upon deprotection, necessitating specialized disposal protocols compared to simpler esters .
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